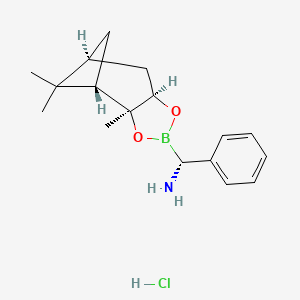

(R)-BoroPhg(+)-Pinanediol-HCl

Description

Contemporary Challenges in Asymmetric Synthesis and Enzyme Inhibition

The precise construction of three-dimensional molecular architectures and the modulation of biological processes represent two cornerstones of modern chemical and pharmaceutical sciences. Asymmetric synthesis, the creation of molecules with specific chirality, is fundamental to the production of pharmaceuticals, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. frontiersin.org A significant portion of drugs approved by regulatory bodies like the FDA are chiral, making the synthesis of enantiomerically pure compounds a critical challenge. chiralpedia.com Key difficulties in this field include the development of highly efficient, selective, and robust catalysts that can function on an industrial scale. numberanalytics.comnumberanalytics.com Researchers continually strive for catalysts that offer high enantioselectivity, are cost-effective, and can be easily recovered and recycled to ensure economic viability and environmental sustainability. chiralpedia.com

In parallel, the field of enzyme inhibition is crucial for therapeutic drug design, aiming to regulate biological pathways implicated in diseases such as cancer, infectious diseases, and metabolic disorders. itmedicalteam.plnumberanalytics.comrroij.com Enzyme inhibitors function by targeting specific enzymes to modulate their activity. numberanalytics.com However, the development of effective inhibitors is fraught with challenges. A primary hurdle is achieving high specificity to avoid off-target effects, where an inhibitor interacts with unintended enzymes, leading to adverse reactions. rroij.comnumberanalytics.comomicsonline.org Another significant challenge is the emergence of drug resistance, particularly in treating infectious diseases and cancer, where the target enzyme mutates or alternative biological pathways are upregulated. itmedicalteam.plnumberanalytics.comnumberanalytics.com Furthermore, the inherent complexity of enzyme regulation within a biological system makes it difficult to predict the full impact of inhibiting a single target. numberanalytics.com

Strategic Role of Chiral Boronates in Advanced Molecular Design

In the quest to overcome the challenges of stereocontrolled synthesis, chiral boronic acids and their derivatives, known as boronates, have emerged as exceptionally versatile reagents and intermediates. acs.orgsigmaaldrich.com Their growing importance stems from their unique reactivity and stability, allowing for their use in a wide array of powerful chemical transformations, including the Nobel Prize-winning Suzuki–Miyaura cross-coupling reaction. sigmaaldrich.com Organoboron compounds are valued as precursors for a variety of functional groups, including alcohols and amines. acs.org

The strategic advantage of chiral boronates lies in the ability to control the three-dimensional arrangement of atoms during a chemical reaction. This is often achieved by using a chiral auxiliary, a molecule that temporarily attaches to the boron atom to guide the reaction pathway towards the desired stereoisomer. Pinanediol, a derivative of the natural terpene α-pinene, is a widely used chiral auxiliary. thieme-connect.de When reacted with a boronic acid, it forms a rigid bicyclic boronate ester structure. This structural rigidity minimizes conformational flexibility, effectively locking the molecule into a specific orientation and creating a defined chiral environment around the reactive boron center. chemrxiv.org This allows for highly stereoselective transformations, where the boronate group acts as a synthetic linchpin that can later be converted into other functionalities while retaining the established chirality. researchgate.net

Overview of (R)-BoroPhg(+)-Pinanediol-HCl within the Landscape of Chiral Boronic Acid Derivatives

This compound is a specific chiral boronic acid derivative that belongs to the class of α-aminoboronic acids. In this molecule, the boron atom is part of a boronate ester formed with (+)-pinanediol, and it is attached to the α-carbon of phenylglycine (Phg), an amino acid. The entire structure is supplied as a hydrochloride salt.

| Property | Value |

| IUPAC Name | (R)-BoroPhg(+)-Pinanediol-hydrochloride |

| CAS Number | 476334-31-3 capotchem.com |

| Molecular Formula | C₁₇H₂₅BClNO₂ capotchem.com |

| Molecular Weight | 321.6 g/mol capotchem.com |

| Structure | A phenylglycine backbone with the carboxylic acid group replaced by a boronic acid, which is esterified with (+)-pinanediol. |

This compound is structurally analogous to other well-studied α-aminoboronic acid pinanediol esters, such as those derived from phenylalanine ((R)-BoroPhe-(+)-Pinanediol-HCl) and leucine (B10760876) ((R)-BoroLeu-(+)-Pinanediol-HCl). These related compounds are primarily utilized as chiral building blocks in organic synthesis and as key components in the development of enzyme inhibitors. The boronic acid moiety is known to be a bioisostere of the carbonyl group and can form reversible covalent bonds with key residues, such as serine, in the active sites of proteases, making this class of compounds potent enzyme inhibitors. nih.gov Given its structure, this compound serves as a valuable chiral intermediate, providing a synthetically useful handle for constructing complex, enantiomerically pure molecules and holding potential for application in medicinal chemistry as a precursor for targeted enzyme inhibitors.

Properties

IUPAC Name |

(R)-phenyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO2.ClH/c1-16(2)12-9-13(16)17(3)14(10-12)20-18(21-17)15(19)11-7-5-4-6-8-11;/h4-8,12-15H,9-10,19H2,1-3H3;1H/t12-,13-,14+,15-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNPYXUVJGYRKY-OKFNBVSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719326 | |

| Record name | (R)-1-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476334-31-3 | |

| Record name | (R)-1-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Architectures and Stereoselective Methodologies for R Borophg + Pinanediol Hcl

Asymmetric Construction of α-Amino Boronic Acid Derivatives

The asymmetric synthesis of α-amino boronic acid derivatives is crucial for accessing enantiomerically pure compounds. Chiral auxiliaries play a pivotal role in establishing the desired stereochemistry at the α-carbon.

Diastereoselective Homologation Employing Chiral Pinanediol Auxiliaries

A prominent and highly effective method for the asymmetric synthesis of α-amino boronic esters is the Matteson homologation. mdpi.comu-tokyo.ac.jp This reaction involves the one-carbon chain extension of a boronic ester. When a chiral diol, such as (+)-pinanediol, is used to form the initial boronic ester, the subsequent homologation proceeds with a high degree of diastereoselectivity.

The general process begins with the reaction of an organoboronic ester with a halomethyl)lithium reagent, typically (dichloromethyl)lithium, to form a borate (B1201080) complex. This complex then undergoes a 1,2-migration of the organic group from boron to the adjacent carbon, displacing a halide ion and forming an α-halo boronic ester. The stereochemistry of this newly formed chiral center is directed by the chiral pinanediol auxiliary. datapdf.com For the synthesis of (R)-BoroPhg(+)-Pinanediol, the starting material would be the (+)-pinanediol ester of phenylboronic acid.

The stereochemical outcome is highly dependent on the chiral auxiliary. The use of (+)-pinanediol routinely yields the (1S)-α-chloro boronic esters with high diastereomeric excess, often exceeding 99%. The subsequent displacement of the chloride with an amino group equivalent, typically with inversion of configuration, establishes the final (R) stereochemistry at the α-carbon.

| Step | Reactants | Key Transformation | Stereochemical Control | Typical Diastereomeric Excess (d.e.) |

| 1 | (+)-Pinanediol Phenylboronate, (Dichloromethyl)lithium | Formation of α-chloro boronic ester | (+)-Pinanediol auxiliary | >95% |

| 2 | α-chloro boronic ester, Aminating agent (e.g., NaN3 followed by reduction) | Displacement of chloride to introduce the amino group | SN2 inversion | Maintained from step 1 |

Alternative Chiral Auxiliary-Mediated Approaches to Boronic Acid Esters

While pinanediol is a widely used and effective chiral auxiliary, other chiral diols have also been explored to mediate the stereoselective synthesis of boronic acid esters. The choice of auxiliary can influence the diastereoselectivity and the ease of removal. For instance, C2-symmetric diols have been shown to provide excellent levels of stereocontrol in Matteson homologations. mdpi.com

Another approach involves the use of chiral ligands in transition metal-catalyzed reactions. For example, copper-catalyzed asymmetric borylation of imines using a chiral ligand can provide access to α-amino boronic esters with high enantioselectivity. diva-portal.org These methods offer an alternative to the substrate-controlled diastereoselective approaches.

Stereocontrol in the Formation of the (R)-Phenylglycine Boronic Acid Moiety

Achieving the correct (R) configuration at the α-carbon of the phenylglycine moiety is the central challenge. In the context of the Matteson homologation using (+)-pinanediol, this is accomplished through a well-defined sequence of stereocontrolled reactions.

The initial homologation of the (+)-pinanediol ester of phenylboronic acid with (dichloromethyl)lithium establishes a new stereocenter. The bulky pinanediol auxiliary effectively shields one face of the molecule, directing the attack of the carbenoid and the subsequent rearrangement to favor the formation of one diastereomer of the α-chloro boronic ester.

The subsequent step is the displacement of the chloride with a nitrogen nucleophile. This reaction typically proceeds via an SN2 mechanism, which results in an inversion of the stereochemistry at the α-carbon. Therefore, the stereochemistry established in the homologation step directly dictates the final absolute configuration of the amino group. To obtain the (R)-amino boronic ester, the intermediate α-chloro boronic ester must have the appropriate (S) configuration. This is reliably achieved using the (+)-pinanediol auxiliary. iupac.org

Finally, cleavage of the chiral auxiliary and hydrolysis of the boronic ester yields the target (R)-phenylglycine boronic acid, which is then typically isolated as its hydrochloride salt to improve stability.

Methodologies for Optically Active Pinanediol Recycling and Efficient Auxiliary Management

The use of stoichiometric chiral auxiliaries, while effective, can be costly, especially on a larger scale. Therefore, the development of efficient methods for the recovery and recycling of the auxiliary is of significant practical importance. (+)-Pinanediol, being a valuable chiral molecule, is a prime candidate for such recycling efforts.

One effective strategy for recycling pinanediol is through transesterification. After the desired α-amino boronic ester has been formed, the pinanediol auxiliary can be cleaved by reacting the ester with another boronic acid, often phenylboronic acid, or by acidic hydrolysis. nih.gov The liberated (+)-pinanediol can then be recovered from the reaction mixture.

| Method | Reagents | Products | Recovery Efficiency |

| Acidic Hydrolysis | HCl | (R)-BoroPhg-HCl, (+)-Pinanediol | Moderate to Good |

| Transesterification | Phenylboronic Acid | (R)-BoroPhg-Phenylboronate, (+)-Pinanediol | Good to Excellent |

Convergent and Divergent Synthetic Strategies for (R)-BoroPhg(+)-Pinanediol-HCl and its Analogues

The synthetic routes to this compound can be designed in both a convergent and divergent fashion to allow for the preparation of various analogues.

A convergent synthesis would involve the preparation of key fragments separately, which are then combined in the later stages of the synthesis. For example, the chiral pinanediol-protected boronic acid moiety and a functionalized phenyl group could be synthesized independently and then coupled, for instance, via a Suzuki-Miyaura cross-coupling reaction if the phenyl group were appropriately substituted with a halide. This approach is particularly advantageous for creating a library of analogues with different substituents on the phenyl ring.

A divergent synthesis , on the other hand, would start from a common intermediate, such as (R)-BoroPhg(+)-Pinanediol, which is then elaborated into a variety of different target molecules. For instance, the amino group of this compound could be acylated with different carboxylic acids to produce a range of peptidyl boronic acid derivatives. nih.gov Similarly, the phenyl ring could be further functionalized through electrophilic aromatic substitution reactions, provided the boronic ester and amino functionalities are suitably protected. This strategy is efficient for generating a series of closely related compounds from a single, readily available precursor.

Mechanistic Dissection of Enzyme Inhibition by Boronic Acid Derivatives: Insights for R Borophg + Pinanediol Hcl

Principles of Reversible Covalent Inhibition by Boronic Acids

Boronic acids function as inhibitors primarily through their nature as Lewis acids, possessing a vacant p-orbital on the sp2-hybridized boron atom. wiley-vch.debiorxiv.org This electron deficiency makes them susceptible to nucleophilic attack from amino acid residues within an enzyme's active site. nih.govnih.gov Upon interaction with a nucleophile, the boron atom undergoes a change in hybridization from trigonal planar sp2 to tetrahedral sp3, forming a stable, yet reversible, covalent adduct. nih.govresearchgate.net

This interaction is characterized as reversible covalent inhibition. Unlike irreversible inhibitors that form permanent bonds and permanently deactivate the enzyme, the covalent adducts formed by boronic acids can dissociate, allowing the enzyme to potentially regain activity. acs.orgnih.gov This reversibility can be advantageous in drug design, as it may reduce the accumulation of off-target effects. acs.orgnih.gov The kinetics of this process are often described as "slow-binding" or having "fast on-slow off" rates, where the inhibitor binds readily but dissociates slowly, leading to a prolonged inhibitory effect. nih.govmdpi.com The equilibrium between the trigonal boronic acid and the tetrahedral boronate complex is pH-dependent, with the tetrahedral form being more prevalent at higher pH values. nih.govwikipedia.org

Molecular Recognition and Binding Site Interactions

The potency and selectivity of boronic acid inhibitors are dictated by their specific interactions within the enzyme's binding pocket.

A key feature of boronic acid inhibition is their function as transition-state analogues. nih.gov Many enzymatic reactions, particularly those involving hydrolysis of peptide or ester bonds, proceed through a high-energy, tetrahedral intermediate. nih.govmdpi.com Boronic acids effectively mimic this transient state. researchgate.netmdpi.comasm.org When a nucleophilic residue in the enzyme's active site attacks the electrophilic boron atom, it forms a tetrahedral boronate adduct that closely resembles the geometry of the natural reaction's transition state. asm.orgnih.gov This mimicry allows the inhibitor to bind with very high affinity to the active site, as enzymes are evolutionarily optimized to stabilize the transition state more tightly than the substrate or product. nih.gov

Boronic acids can interact with a variety of nucleophilic residues, which accounts for their broad utility against different enzyme classes.

Serine and Threonine: These are common targets for boronic acid inhibitors. The hydroxyl group (-OH) on the side chain of a catalytic serine or threonine residue acts as the nucleophile, attacking the boron atom to form a covalent boronate ester. wiley-vch.denih.govnih.gov This mechanism is central to the inhibition of serine proteases, serine β-lactamases, and proteasomes, where a key threonine residue is the target. nih.govmdpi.commdpi.comnih.govnih.gov

Hydroxide (B78521): In the active site of metallo-β-lactamases (MBLs), which utilize zinc ions to activate a water molecule, the resulting catalytic hydroxide anion (OH-) is the nucleophile. mdpi.comproquest.com Boronic acids inhibit these enzymes by forming a covalent adduct with this hydroxide ion. mdpi.comnih.gov

Lysine (B10760008): The ε-amino group of lysine can also serve as a nucleophile, interacting with boronic acids. nih.govrsc.org This interaction can be particularly relevant in the design of inhibitors that target specific lysine residues within or near an active site.

Histidine: The imidazole (B134444) side chain of histidine contains a lone pair of electrons that can coordinate with the boron atom, contributing to the binding and inhibition of certain enzymes. nih.govrsc.orgacs.org

Kinetic and Thermodynamic Parameters Governing Inhibition Potency

The effectiveness of a boronic acid inhibitor is quantified by several kinetic and thermodynamic parameters. The inhibition constant (Kᵢ) is a critical measure of an inhibitor's potency, representing the concentration of inhibitor required to produce half-maximum inhibition. Lower Kᵢ values indicate higher potency. Many peptidyl boronic acids exhibit Kᵢ values in the nanomolar range against their target enzymes. nih.govportlandpress.com

The inhibition process often follows a two-step mechanism, particularly for serine proteases. nih.govnih.gov This involves an initial, rapid, non-covalent binding of the inhibitor to the enzyme (forming an enzyme-inhibitor complex, EI), followed by a slower, covalent bond formation to yield the final tetrahedral adduct (EI*). nih.gov This "slow-binding" behavior is a hallmark of many potent boronic acid inhibitors. mdpi.com

Thermodynamic studies reveal that the binding of boronic acid inhibitors is typically an enthalpy-driven process (negative ΔH°). researchgate.net This indicates that the formation of the stable covalent bond and favorable non-covalent interactions in the active site releases energy, which is the primary driving force for the binding event, often with a minimal contribution from entropy (ΔS°). researchgate.netresearchgate.net

| Inhibitor | Enzyme Target | Enzyme Class | Inhibition Constant (Kᵢ) |

|---|---|---|---|

| Compound 10a (triazole-based BATSI) | AmpC | Class C β-Lactamase | 140 nM |

| Compound 5 (triazole-based BATSI) | KPC-2 | Class A β-Lactamase | 730 nM |

| Bz-Phe-boroLeu | 20S Proteasome (Chymotrypsin-like activity) | Threonine Protease | 10-100 nM range |

| Cbz-Leu-Leu-boroLeu | 20S Proteasome (Chymotrypsin-like activity) | Threonine Protease | 10-100 nM range |

| Bortezomib | 26S Proteasome | Threonine Protease | 0.6 nM |

Note: Data extracted from various studies and may have been determined under different experimental conditions. BATSI: Boronic Acid Transition State Inhibitor. mdpi.comportlandpress.com

Differential Inhibition Profiles Across Enzyme Classes

The versatility of the boronic acid warhead allows for its application against a wide spectrum of enzyme classes by modifying the scaffold to achieve target specificity.

Serine β-Lactamases: These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics. Boronic acid transition state inhibitors (BATSIs) are potent, reversible inhibitors that covalently bind to the catalytic serine residue (e.g., Ser70 in many Class A enzymes), mimicking the tetrahedral intermediate of β-lactam hydrolysis. mdpi.comnih.govacs.org Compounds like vaborbactam (B611620) are clinically successful examples. nih.gov

Metallo-β-Lactamases (MBLs): Unlike serine β-lactamases, MBLs are zinc-dependent enzymes that are not inhibited by traditional β-lactamase inhibitors. Boronic acids represent a promising strategy as they can form covalent adducts with the zinc-activated hydroxide ion in the MBL active site. mdpi.comproquest.comnih.gov This makes them potential broad-spectrum inhibitors capable of targeting both serine and metallo-β-lactamases. nih.govmdpi.com

Proteasomes: The proteasome is a multi-subunit threonine protease complex crucial for protein degradation. desy.de Dipeptidyl boronic acids, such as the FDA-approved drug bortezomib, are potent and selective inhibitors. nih.govnih.gov The boron atom forms a stable, slowly reversible complex with the N-terminal threonine hydroxyl group in the proteasome's catalytic β-subunits, thereby blocking its proteolytic activity. nih.govnih.gov

Histone Deacetylases (HDACs): HDACs are typically zinc-dependent enzymes involved in epigenetic regulation and are important cancer targets. wikipedia.orgyoutube.com Boronic acids have been developed as a novel class of HDAC inhibitors. acs.orgnih.govresearchgate.net Molecular modeling suggests the hydrated boronic acid moiety interacts with the catalytic zinc ion and forms hydrogen bonds with key active site residues like tyrosine and histidine, leading to inhibition. acs.orgnih.govresearchgate.net

| Enzyme Class | Catalytic Nucleophile/Group | Mechanism of Boronic Acid Inhibition | Example Inhibitor(s) |

|---|---|---|---|

| Serine β-Lactamases | Serine residue | Forms a reversible covalent boronate ester with the catalytic serine. mdpi.comnih.gov | Vaborbactam, Taniborbactam |

| Metallo-β-Lactamases | Zinc-activated Hydroxide (OH⁻) | Forms a covalent adduct with the catalytic hydroxide anion. mdpi.comproquest.com | Benzo[b]thiophene-based boronic acids |

| Proteasomes | N-terminal Threonine residue | Forms a slowly reversible covalent boronate ester with the catalytic threonine. nih.govnih.gov | Bortezomib, Ixazomib |

| Histone Deacetylases (HDACs) | Zinc-activated water, His/Tyr residues | Hydrated boronic acid coordinates with the active site zinc ion and hydrogen bonds with key residues. acs.orgnih.gov | (S)-α-amino acid boronic acids |

Advanced Applications of R Borophg + Pinanediol Hcl in Precision Organic Synthesis and Chemical Biology

Chiral Building Block Utility for Enantiopure Compounds

The precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. (R)-BoroPhg(+)-Pinanediol-HCl serves as an exemplary chiral building block for achieving high levels of enantioselectivity. The stereochemical integrity of the final product is largely dictated by the inherent chirality of this reagent.

The pinanediol moiety, derived from the naturally occurring chiral terpene (+)-α-pinene, acts as a powerful chiral auxiliary. This rigid bicyclic structure effectively shields one face of the boronic acid group, directing incoming reagents to the opposite face and thereby controlling the stereochemical outcome of the reaction. This steric hindrance is a key factor in the high fidelity of stereocontrol observed in reactions involving this compound.

The table below illustrates the typical performance of pinanediol-based chiral auxiliaries in achieving high enantiomeric excess in the synthesis of chiral molecules.

| Reaction Type | Chiral Auxiliary | Achieved Enantiomeric Excess (ee) |

| Asymmetric Homologation | Pinanediol Boronic Esters | >99% |

| Copper-Catalyzed N-Alkylation | Chiral Diamine Ligand with Boronate Ester | up to 96% |

| Iminoboronate Formation | 2-formylphenylboronic acid with a chiral diol | High diastereomeric excess leading to high ee |

This table represents the general efficacy of pinanediol auxiliaries and related chiral boron compounds in achieving high enantioselectivity.

Design and Synthesis of Structurally Complex Molecules

The synthesis of structurally complex molecules, particularly those with multiple stereocenters and intricate functional group arrays, presents a significant challenge in organic chemistry. This compound is a valuable asset in this context, providing a pre-functionalized, stereochemically defined building block that can be elaborated into more complex structures.

One of the most significant areas of application for α-amino boronic acids is in the development of protease inhibitors. ku.edumdpi.com Proteases are a class of enzymes that play critical roles in a vast array of physiological and pathological processes, making them important drug targets. The boronic acid moiety is a key pharmacophore in many protease inhibitors, as it can form a stable, covalent, yet reversible, bond with the catalytic serine residue in the active site of the enzyme. The phenylglycine side chain of this compound can mimic the natural amino acid substrates of these enzymes, leading to potent and selective inhibition.

For example, in the design of inhibitors for enzymes like HIV-1 protease, the precise stereochemistry of the inhibitor is crucial for effective binding to the enzyme's active site. diva-portal.orgnih.govnih.gov The (R)-configuration of the α-carbon in this compound allows for its incorporation into inhibitor scaffolds that are designed to fit the specific topology of the protease's substrate-binding pockets. The synthesis of such complex inhibitors often involves multi-step sequences where the stereochemical integrity of each building block is paramount.

Integration into Peptidomimetic and Macrocyclic Architectures

Peptidomimetics and macrocycles are classes of molecules that have garnered significant interest in drug discovery due to their potential to combine the favorable properties of small molecules and biologics. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved metabolic stability and oral bioavailability. Macrocycles, cyclic molecules containing large rings, often exhibit high binding affinity and selectivity for their biological targets.

This compound, as a chiral α-amino acid analogue, is an ideal building block for incorporation into both peptidomimetic and macrocyclic structures. Its amino and boronic acid functionalities provide convenient handles for peptide coupling and other ligation chemistries. The incorporation of this non-proteinogenic amino acid can introduce unique structural constraints and functionalities into the resulting molecule.

Exploration of this compound as a Probe for Biological Pathways

The study of biological pathways often requires the use of molecular probes that can be used to track the movement and localization of molecules within cells. Given its structural similarity to the amino acid phenylalanine, derivatives of this compound have significant potential for use as probes to investigate amino acid transport pathways.

It is well-established that certain amino acid transporters are overexpressed in cancer cells to meet the high metabolic demands of rapid proliferation. One such family of transporters is the L-type amino acid transporters (LATs). Research has shown that p-boronophenylalanine (BPA), a closely related compound, is a substrate for LAT1 and LAT2. nih.govsemanticscholar.org This preferential uptake by cancer cells is the basis for its use in Boron Neutron Capture Therapy (BNCT). nih.govsemanticscholar.org

The transport of BPA via these transporters suggests that this compound, after appropriate deprotection, could be used to study the activity and regulation of these transporters in both healthy and diseased states. By attaching a fluorescent tag or a radiolabel to the molecule, it would be possible to visualize its uptake and accumulation in cells, providing valuable insights into the function of these important nutrient transport systems.

The kinetic parameters for the transport of p-boronophenylalanine (BPA) by different amino acid transporters are summarized in the table below. These data provide a basis for the potential of (R)-BoroPhg derivatives as probes for these transport systems.

| Transporter | Substrate | Km (μM) |

| ATB0,+ | p-Boronophenylalanine (BPA) | 137.4 ± 11.7 |

| LAT1 | p-Boronophenylalanine (BPA) | 20.3 ± 0.8 |

| LAT2 | p-Boronophenylalanine (BPA) | 88.3 ± 5.6 |

Data from studies on p-boronophenylalanine (BPA) transport. nih.gov Km represents the Michaelis constant, an inverse measure of the substrate's affinity for the transporter.

Investigative Methodologies for Characterization of R Borophg + Pinanediol Hcl and Its Biomacromolecular Complexes

High-Resolution Spectroscopic Techniques for Absolute Configuration Determination

The precise three-dimensional arrangement of atoms, or absolute configuration, is critical for the biological activity of chiral molecules like (R)-BoroPhg(+)-Pinanediol-HCl. High-resolution spectroscopic techniques are indispensable for unequivocally establishing this stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. While standard ¹H and ¹³C NMR provide information about the connectivity and chemical environment of atoms, more advanced techniques are required for stereochemical assignment. researchgate.netbath.ac.uk The enantiomeric excess and absolute configuration of chiral amines and diols can be determined using NMR protocols based on boronic acid templates. bath.ac.uk For this compound, the chiral pinanediol group serves as an internal chiral auxiliary. The formation of the boronate ester creates a diastereomeric environment, and the resulting NMR spectra can be complex. High-field NMR is used to resolve the signals of the diastereotopic protons. Furthermore, ¹¹B NMR spectroscopy is particularly useful for studying boronic acids and their esters. nsf.govmdpi.com The chemical shift in ¹¹B NMR can distinguish between the sp²-hybridized trigonal planar boronic acid and the sp³-hybridized tetrahedral boronate ester, providing information about the compound's structure and its interactions. nsf.govmarquette.edu The chemical shifts for tricoordinate boranes with oxygen-containing groups typically appear at higher fields in the ¹¹B NMR spectrum. sdsu.edu

Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful methods for determining the absolute stereochemistry of chiral molecules in solution. nih.govrsc.org These techniques measure the differential absorption of left and right circularly polarized light. halolabs.com For a molecule like this compound, the observed CD spectrum is a composite of the contributions from the phenylglycine and pinanediol chiral centers. By comparing the experimental spectrum to spectra of known compounds or to theoretical spectra calculated using quantum chemical methods, the absolute configuration can be assigned. rsc.org The development of chiroptical sensors allows for the direct assignment of absolute stereochemistry without the need for derivatization in some cases. nih.gov

| Technique | Application for this compound | Key Findings |

| ¹H NMR | Elucidation of molecular structure and diastereomeric purity. | Confirms the formation of the boronate ester and can be used with chiral solvating agents to determine enantiomeric excess. bath.ac.ukresearchgate.net |

| ¹¹B NMR | Confirmation of boronate ester formation and study of hybridization state. | Distinguishes between sp² (boronic acid) and sp³ (boronate ester) boron centers, which is crucial for studying binding mechanisms. nsf.govmarquette.edu |

| Circular Dichroism (CD) | Determination of absolute configuration in solution. | Provides a spectroscopic signature (Cotton effect) that can be correlated to the known (R) configuration of the phenylglycine moiety. nih.govrsc.org |

X-ray Crystallography of Enzyme-Inhibitor Covalent Adducts

X-ray crystallography provides unparalleled, high-resolution insights into the precise three-dimensional structure of molecules and their complexes. For this compound, this technique is instrumental in visualizing how the inhibitor forms a covalent adduct with its target enzyme at an atomic level. nih.govnih.gov

Boronic acids are well-known inhibitors of serine proteases, where they act as transition-state analogs. nih.govnih.gov The boron atom is electrophilic and is attacked by the nucleophilic hydroxyl group of a catalytic serine or threonine residue in the enzyme's active site. nih.gov This results in the formation of a stable, tetrahedral boronate adduct, which mimics the tetrahedral intermediate of peptide bond hydrolysis. nih.govnih.govacs.org

The crystallographic analysis of such an enzyme-inhibitor complex involves several steps:

Crystallization: Co-crystallizing the target enzyme with this compound or soaking pre-formed enzyme crystals in a solution containing the inhibitor.

Data Collection: Exposing the crystal to a high-intensity X-ray beam and recording the diffraction pattern.

Structure Determination and Refinement: Processing the diffraction data to calculate an electron density map, into which the atomic model of the enzyme-inhibitor complex is built and refined. nih.gov

The resulting crystal structure reveals critical details of the binding mode. acs.org It confirms the covalent bond formation between the boron atom and the catalytic serine/threonine residue. plos.org Furthermore, it delineates the network of non-covalent interactions that contribute to the inhibitor's affinity and selectivity, such as hydrogen bonds between the inhibitor's functional groups (e.g., amino and carboxyl groups) and amino acid residues in the enzyme's binding pockets (e.g., the oxyanion hole). nih.govacs.org In some cases, the adduct may involve other active site residues, such as a histidine, in addition to the serine. nih.govrcsb.org

| Enzyme Class | Catalytic Residue | Nature of Covalent Adduct | Key Interactions Observed |

| Serine Proteases | Serine (e.g., Ser195 in chymotrypsin) | Tetrahedral boronate ester formed between the boron atom and the serine hydroxyl group. acs.orgrcsb.org | Hydrogen bonds with backbone amides in the oxyanion hole; interactions with catalytic histidine. nih.gov |

| Proteasomes | Threonine (N-terminal) | Tetrahedral boronate ester formed between the boron atom and the threonine hydroxyl group. nih.govnih.gov | A combination of covalent and non-covalent interactions confers selectivity. nih.gov |

| β-Lactamases | Serine | Covalent acyl-enzyme complex with the catalytic serine. plos.org | Hydrogen bonds and hydrophobic interactions with active site residues. plos.org |

Kinetic Analysis of Enzyme Inhibition and Dissociation Rates

Kinetic analysis is essential for quantifying the potency of an enzyme inhibitor and understanding its mechanism of action. For this compound, these studies reveal the dynamics of its interaction with the target enzyme, particularly its nature as a reversible covalent inhibitor. nih.govtandfonline.com

The inhibition by boronic acids typically follows a two-step mechanism: an initial rapid, reversible formation of a non-covalent enzyme-inhibitor complex (EI), followed by a slower, reversible covalent bond formation to yield the final adduct (EI*).

E + I ⇌ EI ⇌ EI *

| Kinetic Parameter | Description | Typical Range for Boronic Acid Inhibitors | Method of Determination |

| IC₅₀ | Concentration of inhibitor causing 50% inhibition of enzyme activity. | Nanomolar to micromolar range. plos.org | Enzyme activity assays with varying inhibitor concentrations. |

| Kᵢ | Inhibition constant; a measure of the inhibitor's binding affinity. | Nanomolar to micromolar range. | Competitive enzyme inhibition assays. |

| kₒₙ (on-rate) | Association rate constant for inhibitor binding. | 10³ to 10⁶ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR), stopped-flow kinetics. |

| kₒff (off-rate) | Dissociation rate constant for the enzyme-inhibitor complex. | 10⁻² to 10⁻⁵ s⁻¹ | SPR, jump-dilution experiments. |

Biophysical Techniques for Elucidating Binding Thermodynamics

While kinetic analysis describes the rates of binding, biophysical techniques provide a deeper understanding of the thermodynamic forces driving the interaction between this compound and its target biomacromolecule. halolabs.comnih.govnih.govuniversiteitleiden.nl These methods allow for the direct measurement of binding affinity and the enthalpic and entropic contributions to the binding energy.

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding thermodynamics. researchgate.net It directly measures the heat released or absorbed during a binding event. ku.edu In an ITC experiment, a solution of the inhibitor is titrated into a solution containing the enzyme. mdpi.com The resulting heat changes are measured after each injection, generating a binding isotherm. Fitting this data provides a complete thermodynamic profile of the interaction, including:

Binding Affinity (Kₐ) or Dissociation Constant (Kₑ): A direct measure of the strength of the interaction.

Enthalpy Change (ΔH): The heat change associated with bond formation and conformational changes.

Entropy Change (ΔS): The change in the system's disorder, often related to conformational changes and the release of water molecules from the binding interface.

Stoichiometry (n): The molar ratio of inhibitor to enzyme in the complex.

Surface Plasmon Resonance (SPR) is another powerful, label-free technique for studying biomolecular interactions in real-time. bioradiations.comnih.govmdpi.com In SPR, the enzyme is immobilized on a sensor chip surface. A solution containing the inhibitor is then flowed over the surface. researchgate.net Binding of the inhibitor to the enzyme causes a change in the refractive index at the surface, which is detected as a response signal. nih.gov The resulting sensorgram provides kinetic information (kₒₙ and kₒff) from which the dissociation constant (Kₑ) can be calculated. bioradiations.comresearchgate.net While primarily a kinetic technique, SPR provides an accurate measure of affinity and is highly sensitive, requiring small amounts of sample. mdpi.com

| Technique | Principle | Key Parameters Measured | Advantages |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. researchgate.netku.edu | Kₑ, ΔH, ΔS, Stoichiometry (n) | Label-free, in-solution measurement providing a complete thermodynamic profile. researchgate.net |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. nih.gov | kₒₙ, kₒff, Kₑ | Real-time, label-free analysis of binding kinetics and affinity with high sensitivity. bioradiations.commdpi.com |

Future Trajectories and Emerging Research Paradigms for R Borophg + Pinanediol Hcl

Innovations in Stereoselective Synthetic Methodologies

The efficient and precise synthesis of chiral molecules is a cornerstone of modern drug development. For (R)-BoroPhg(+)-Pinanediol-HCl, future research will likely focus on refining and innovating the stereoselective synthetic methodologies to improve yield, reduce costs, and enhance enantiomeric purity.

One of the most established methods for the synthesis of chiral α-aminoboronic acids is the Matteson homologation. nih.gov This method involves the reaction of a boronic ester with a dichloromethyl anion, followed by displacement with an azide (B81097) and subsequent reduction. The use of a chiral auxiliary, such as (+)-pinanediol, directs the stereochemistry of the newly formed chiral center.

Key Innovations on the Horizon:

Catalytic Asymmetric Synthesis: A significant shift is anticipated from stoichiometric chiral auxiliaries to catalytic asymmetric methods. Copper-catalyzed N-alkylation of carbamates with racemic α-chloroboronate esters has emerged as a promising approach for the enantioselective synthesis of α-aminoboronic acid derivatives. nih.gov This method offers the potential for a more atom-economical and versatile synthesis of compounds like this compound.

Flow Chemistry: The adoption of continuous flow chemistry promises to enhance the safety, scalability, and reproducibility of synthesizing boronic acid derivatives. Flow reactors can enable precise control over reaction parameters, leading to higher yields and purities.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of chiral aminoboronic acids is a burgeoning field. Biocatalysis can offer unparalleled stereoselectivity under mild reaction conditions, presenting a green and efficient alternative to traditional chemical methods.

| Synthetic Method | Key Advantages | Potential Impact on this compound Synthesis |

| Matteson Homologation | Well-established, reliable for specific stereoisomers. | Continued use for small-scale synthesis and as a benchmark. |

| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy, broader substrate scope. | More efficient and versatile routes to this compound and its analogs. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Facilitates large-scale production for preclinical and clinical studies. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Greener and more efficient synthesis of the chiral core. |

This table presents a summary of current and emerging synthetic methodologies and their potential impact on the production of this compound.

Translational Research and Therapeutic Target Expansion

α-Aminoboronic acids are renowned for their ability to act as transition-state analog inhibitors of serine proteases. nih.gov The boronic acid moiety can form a stable tetrahedral intermediate with the catalytic serine residue in the active site of these enzymes. This inhibitory mechanism has been successfully exploited in the development of several FDA-approved drugs. researchgate.net

For this compound, the initial focus of translational research will likely be on well-validated serine protease targets implicated in various diseases.

Potential Therapeutic Targets:

Oncology: Many proteases, such as thrombin and fibroblast activation protein (FAP), are overexpressed in the tumor microenvironment and play crucial roles in cancer progression and metastasis. nih.gov

Inflammatory Diseases: Serine proteases like neutrophil elastase are key mediators of inflammation and tissue damage in conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Infectious Diseases: Viral and bacterial proteases are essential for the replication and pathogenesis of many infectious agents. For instance, the SARS-CoV-2 main protease (Mpro) is a key target for antiviral drug development. semanticscholar.org

Beyond serine proteases, emerging research suggests that the therapeutic potential of boronic acids may extend to other enzyme classes, including threonine proteases and metalloproteases. nih.govmdpi.com The expansion of therapeutic targets will be a critical aspect of the future development of this compound and its derivatives.

| Therapeutic Area | Potential Enzyme Targets | Rationale for Targeting |

| Oncology | Thrombin, Fibroblast Activation Protein (FAP) | Inhibition of tumor growth, invasion, and metastasis. |

| Inflammatory Diseases | Neutrophil Elastase, Cathepsin G | Reduction of inflammation and tissue damage. |

| Infectious Diseases | Viral Proteases (e.g., SARS-CoV-2 Mpro), Bacterial Proteases | Inhibition of pathogen replication and virulence. |

| Neurological Disorders | Beta-secretase (BACE1) | Potential modulation of amyloid-beta production in Alzheimer's disease. |

This table provides an overview of potential therapeutic areas and enzyme targets for this compound, based on the known activity of similar aminoboronic acids.

Development of Next-Generation Chiral Boronic Acid Scaffolds

While this compound represents a specific chemical entity, it also serves as a scaffold for the design and synthesis of next-generation chiral boronic acids with improved potency, selectivity, and pharmacokinetic properties.

Strategies for Scaffold Evolution:

Side-Chain Modifications: Systematic modification of the phenylglycine side chain can be used to optimize interactions with the target enzyme's active site, leading to enhanced potency and selectivity.

Bioisosteric Replacements: The phenyl ring could be replaced with other aromatic or heteroaromatic systems to modulate properties such as solubility, metabolic stability, and target engagement.

Alternative Chiral Auxiliaries: While (+)-pinanediol is an effective chiral auxiliary, exploring other chiral diols could lead to improved diastereoselectivity in the synthesis and potentially influence the biological activity of the final compound.

Prodrug Approaches: To overcome challenges related to the polarity of the boronic acid moiety, which can limit cell permeability and oral bioavailability, prodrug strategies are being actively pursued. Esterifying the boronic acid with a promoiety that is cleaved in vivo can improve drug delivery.

High-Throughput Screening and Artificial Intelligence-Driven Design

The discovery and optimization of novel drug candidates can be significantly accelerated by leveraging high-throughput screening (HTS) and artificial intelligence (AI).

HTS in Boronic Acid Drug Discovery:

High-throughput screening allows for the rapid testing of large libraries of compounds against a specific biological target. nih.gov For this compound and its analogs, HTS can be employed to:

Identify initial hits from diverse chemical libraries.

Screen focused libraries of boronic acid derivatives to establish structure-activity relationships (SAR).

Assess off-target effects by screening against a panel of related and unrelated enzymes.

Artificial intelligence and machine learning are revolutionizing the drug design process. rsc.org In the context of this compound, AI can be utilized to:

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the potency and selectivity of new analogs.

Virtual Screening: Screen vast virtual libraries of compounds to identify those with a high probability of binding to the target enzyme.

De Novo Design: Generate novel molecular structures with desired properties, providing innovative starting points for synthesis.

| Technology | Application in this compound Research | Expected Outcome |

| High-Throughput Screening (HTS) | Screening of compound libraries against target enzymes. | Rapid identification of potent and selective inhibitors. |

| Artificial Intelligence (AI) | Predictive modeling, virtual screening, and de novo design. | Accelerated discovery and optimization of next-generation drug candidates. |

| Fragment-Based Drug Discovery | Screening of small fragment libraries to identify binding motifs. | Rational design of potent inhibitors by growing or linking fragments. |

| DNA-Encoded Libraries (DELs) | Screening of massive libraries of DNA-tagged compounds. | Identification of novel chemotypes for target inhibition. |

This table illustrates how advanced drug discovery technologies can be applied to accelerate the development of this compound and related compounds.

Q & A

Basic: What are the established synthetic routes for (R)-BoroPhg(+)-Pinanediol-HCl, and how is its stereochemical purity validated?

Methodological Answer:

The synthesis typically involves a multi-step process starting with boronic acid intermediates and chiral pinanediol ligands to ensure stereoselectivity. Key steps include:

- Boronate ester formation : Reacting (R)-2-pyrrolidineboronic acid with (+)-pinanediol under anhydrous conditions .

- HCl salt precipitation : Final purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) to isolate the hydrochloride form .

Validation : - Chiral HPLC (e.g., using a Chiralpak® column) to confirm enantiomeric excess (>98%) .

- ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (pinanediol methyl groups) and δ 3.5–4.0 ppm (pyrrolidine protons) confirm structural integrity .

Advanced: How can researchers resolve contradictions in purity assessments between HPLC and NMR data for this compound?

Methodological Answer:

Discrepancies may arise due to:

- Solvent interference in NMR (e.g., residual acetonitrile masking impurities). Use deuterated DMSO for better resolution .

- HPLC column limitations : Optimize mobile phase gradients (e.g., 0.1% TFA in water/acetonitrile) to separate co-eluting impurities .

Resolution framework : - Cross-validate with mass spectrometry (HRMS) to detect low-abundance contaminants .

- Apply Fourier-transform infrared (FTIR) to identify unexpected functional groups (e.g., unreacted boronic acid at ~3200 cm⁻¹) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹¹B NMR : A singlet at ~30 ppm confirms the tetrahedral boronate ester structure .

- X-ray crystallography : Resolves absolute configuration; pinanediol’s bicyclic system produces distinct dihedral angles .

- Polarimetry : Specific rotation ([α]ᴅ²⁵ = +75° to +85°) validates enantiomeric consistency .

Advanced: How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

Use a factorial design to test:

- pH range : 2–10 (simulate physiological and storage conditions).

- Temperature : 4°C (storage), 25°C (bench), 40°C (accelerated degradation).

Analytical endpoints : - Monitor boronate ester hydrolysis via UV-Vis at 260 nm (boron release) .

- Quantify degradation products with LC-MS/MS .

Framework alignment : Apply PICO (Population: compound; Intervention: environmental stress; Comparison: control; Outcome: stability metrics) .

Basic: What are the documented applications of this compound in biomedical research?

Methodological Answer:

- Protease inhibition : Acts as a transition-state analog in serine protease studies (e.g., thrombin, trypsin) due to boronate’s electrophilic character .

- PET tracer synthesis : Radiolabel with ¹⁸F for in vivo imaging of enzyme activity .

Advanced: How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Methodological Answer:

- DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to model boron’s electrophilicity .

- Molecular docking : Simulate binding to protease active sites (e.g., PyMOL/AutoDock) to predict inhibitory constants (Ki) .

Validation : Compare computed ΔG values with experimental ITC (isothermal titration calorimetry) data .

Basic: What protocols ensure safe handling and long-term storage of this compound?

Methodological Answer:

- Storage : Desiccate at –20°C under argon to prevent hydrolysis .

- Handling : Use glove boxes for air-sensitive steps; monitor boron leakage via ICP-MS .

Advanced: How should researchers address anomalies in kinetic data during enzyme inhibition assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.